molecular formula C8H15F2N3O2 B7025360 N-(3-amino-2,2-difluoropropyl)oxazinane-2-carboxamide

N-(3-amino-2,2-difluoropropyl)oxazinane-2-carboxamide

Cat. No.: B7025360
M. Wt: 223.22 g/mol
InChI Key: MILMZNZRZUEMBY-UHFFFAOYSA-N
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Description

N-(3-amino-2,2-difluoropropyl)oxazinane-2-carboxamide is a heterocyclic compound that features an oxazinane ring, which is a six-membered ring containing one nitrogen and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-2,2-difluoropropyl)oxazinane-2-carboxamide can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones via silica-supported perchloric acid (HClO4) catalysis. This method is eco-friendly and proceeds under mild reaction conditions, offering good yields . Another method involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to scale up laboratory methods for industrial production. This includes optimizing reaction conditions to minimize waste and energy consumption while maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-2,2-difluoropropyl)oxazinane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines and thiols for substitution reactions. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH to maintain the stability of the oxazinane ring.

Major Products

The major products formed from these reactions include oxazinanones, reduced oxazinane derivatives, and substituted oxazinane compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of N-(3-amino-2,2-difluoropropyl)oxazinane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazinane ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation, cancer, and viral replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include oxazolidines, oxazoles, and oxazolidinones. These compounds share structural similarities with N-(3-amino-2,2-difluoropropyl)oxazinane-2-carboxamide but differ in their ring size, functional groups, and chemical properties .

Uniqueness

This compound is unique due to the presence of the difluoropropyl group, which enhances its chemical stability and biological activity

Properties

IUPAC Name

N-(3-amino-2,2-difluoropropyl)oxazinane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N3O2/c9-8(10,5-11)6-12-7(14)13-3-1-2-4-15-13/h1-6,11H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILMZNZRZUEMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)C(=O)NCC(CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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